SYN 1390
Description
Overview of Human Leukocyte Elastase Biochemistry and Physiological Roles
Human Leukocyte Elastase (HLE), also known as neutrophil elastase, is a serine protease, an enzyme that cleaves proteins. fishersci.comnih.gov It is stored in the azurophilic granules of neutrophils, a type of white blood cell crucial to the innate immune system. nih.goviucr.org This powerful enzyme is composed of a single polypeptide chain of 218 amino acids and has a molecular weight of approximately 30 kDa. fishersci.com
HLE's primary physiological function is in host defense. When neutrophils are activated in response to infection or inflammation, they release HLE to degrade proteins of invading pathogens, such as bacteria and fungi. nih.govnih.gov Beyond its direct antimicrobial action, HLE plays a role in tissue remodeling, neutrophil migration, and the processing of certain cytokines, thereby modulating the inflammatory response. fishersci.comnih.gov It exhibits broad substrate specificity, enabling it to break down a wide array of proteins, including key components of the extracellular matrix like elastin (B1584352), collagen, and fibronectin. nih.govfrontiersin.org
Pathophysiological Implications of Aberrant Human Leukocyte Elastase Activity
While essential for normal immune function, the destructive capacity of HLE necessitates tight regulation. An imbalance between HLE and its natural inhibitors can lead to excessive enzymatic activity, resulting in damage to host tissues. This dysregulation is implicated in the pathogenesis of numerous inflammatory diseases. frontiersin.orgd-nb.info
Elevated HLE activity is a hallmark of conditions such as:
Pulmonary Diseases: In the lungs, unchecked HLE can degrade elastin fibers, leading to a loss of lung elasticity, a key feature of emphysema and chronic obstructive pulmonary disease (COPD). fishersci.comnih.gov It is also implicated in the pathology of cystic fibrosis and acute respiratory distress syndrome (ARDS). nih.govorganic-chemistry.org
Rheumatoid Arthritis: In the joints, HLE can contribute to the degradation of cartilage and other connective tissues, exacerbating the inflammation and joint destruction characteristic of rheumatoid arthritis. fishersci.com
Other Inflammatory Conditions: Aberrant HLE activity has also been linked to atherosclerosis, infections, and certain types of psoriasis. nih.govfrontiersin.org
The following table summarizes the key roles of HLE in health and disease:
| Condition | Role of Human Leukocyte Elastase |
| Health | Host defense against pathogens, tissue remodeling, modulation of inflammation. fishersci.comnih.gov |
| Disease | Degradation of lung tissue in COPD and emphysema, cartilage destruction in rheumatoid arthritis, contribution to atherosclerosis and other inflammatory disorders. fishersci.comnih.govnih.govfrontiersin.org |
Historical Context of Human Leukocyte Elastase Inhibitor Research
The recognition of HLE's destructive potential, particularly in the context of lung diseases, spurred significant research into finding inhibitors. Early discoveries in the mid-20th century identified endogenous inhibitors, most notably alpha-1-antitrypsin (AAT). organic-chemistry.org A genetic deficiency in AAT was found to be a major risk factor for developing emphysema, providing a direct link between the lack of HLE inhibition and disease. fishersci.com
This discovery laid the groundwork for the "protease-antiprotease imbalance" hypothesis and fueled the search for therapeutic HLE inhibitors. Initial research focused on natural inhibitors and peptide-based compounds. Over the decades, the field has evolved to include the development of small molecule, non-peptidic inhibitors, with the aim of creating more specific and orally bioavailable drugs. engnovate.commdpi.com
Classification of Human Leukocyte Elastase Inhibitors
HLE inhibitors can be broadly categorized based on their origin and chemical nature.
Natural Inhibitors:
Serpins: The most important class of endogenous HLE inhibitors are the serine protease inhibitors, or serpins. Alpha-1-antitrypsin is the primary serpin that regulates HLE activity in the bloodstream. wikipedia.org Other natural inhibitors include Secretory Leukocyte Protease Inhibitor (SLPI) and Elafin. wikipedia.org
Synthetic Inhibitors:
Peptide-Based Inhibitors: These are designed to mimic the natural substrates of HLE. They can be highly potent but often suffer from poor bioavailability and stability.
Non-Peptidic Small Molecule Inhibitors: This diverse class of inhibitors has been a major focus of drug development. They can be further subdivided based on their mechanism of action and chemical scaffold. Examples include compounds based on pyridone and benzoxazinone (B8607429) structures. engnovate.com
The table below provides a classification of HLE inhibitors:
| Class | Sub-Class | Examples |
| Natural Inhibitors | Serpins | Alpha-1-antitrypsin, Secretory Leukocyte Protease Inhibitor (SLPI), Elafin. wikipedia.org |
| Synthetic Inhibitors | Peptide-Based | - |
| Non-Peptidic Small Molecules | Pyridone derivatives, Benzoxazinone derivatives. engnovate.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
217199-33-2 |
|---|---|
Molecular Formula |
C21H28N3NaO7S |
Molecular Weight |
489.5 g/mol |
InChI |
InChI=1S/C21H29N3O7S.Na/c1-13-15(17(27)23-9-7-22(8-10-23)11-14(25)26)24-18(28)16(31-2)19(24)32(29,30)21(13)12-20(21)5-3-4-6-20;/h16,19H,3-12H2,1-2H3,(H,25,26);/q;+1/p-1/t16-,19+,21?;/m0./s1 |
InChI Key |
ITFISDXCIFJSNX-FKDJIAHXSA-M |
SMILES |
CC1=C(N2C(C(C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCN(CC5)CC(=O)[O-].[Na+] |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@H](C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCN(CC5)CC(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(N2C(C(C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCN(CC5)CC(=O)[O-].[Na+] |
Synonyms |
SYN 1390 SYN-1390 |
Origin of Product |
United States |
Chemical Synthesis and Structural Analysis of Syn 1390
Synthetic Pathways for 2-Spirocyclopropyl Cephem Sulfones
The synthetic pathways for 2-spirocyclopropyl cephem sulfones, including SYN 1390, involve a series of transformations from readily available penicillin or cephalosporin (B10832234) precursors. These routes are designed to precisely control the formation of the spirocyclic system and the oxidation state of the sulfur atom. drugfuture.comnih.govresearchgate.net
Elucidation of this compound Synthesis Methodology
The synthesis of this compound can be elucidated through a multi-step methodology, often commencing from a penicillin derivative such as 6-azopenicillanate (I) or a cephalosporin intermediate like 7-ADCA (XVIII). drugfuture.com
One described pathway for this compound involves:
Conversion of 6-azopenicillanate (I): Treatment of 6-azopenicillanate (I) with boron trifluoroetherate in a mixture of methanol (B129727) and methylene (B1212753) chloride yields 6α-methoxy penicillanate (II). drugfuture.com
Oxidation to Sulfoxide (B87167): Subsequent oxidation of 6α-methoxy penicillanate (II) with peracetic acid provides the corresponding 1β-oxide (III). drugfuture.com
Ring Opening: Ring opening of the oxide (III) is achieved by heating with 2-mercaptobenzothiazole (B37678) in toluene, leading to an intermediate (IV). drugfuture.com
Cyclization: Cyclization of intermediate (IV) with bromine in methylene chloride gives 2β-bromomethyl penicillanate (V). drugfuture.com
Rearrangement to Cephem: Rearrangement of (V) with pyridine (B92270) in dimethyl sulfoxide yields a cephem intermediate (VI). drugfuture.com
Sulfone Formation: The sulfone derivative (VII) is obtained by oxidizing (VI) with peracetic acid in methylene chloride. drugfuture.com
Introduction of C-2 Double Bond: Introduction of a double bond at the C-2 position of the sulfone (VII) is achieved by heating with dimethylamine (B145610) hydrochloride in a mixture of tert-BuOH, methylene chloride, and formaldehyde, yielding intermediate (VIII). drugfuture.com
Spirocyclopropylation: Reaction of intermediate (VIII) with diazocyclopentane, generated in situ by treating cyclopentyl hydrazone with silver(I) oxide, produces 2,2,2-trichloroethyl-7α-methoxy-2-spiro-(2'-spirocyclopentyl)cyclopropyl-3-methyl-3-cephem-4-carboxylate-1,1-dioxide (IX). drugfuture.com
Deprotection and Salt Formation: Removal of the trichloroethyl group by treatment with Zn/glacial acetic acid gives the corresponding acid (X). This acid (X) is then reacted with oxalyl chloride in methylene chloride to yield the acid chloride (XI), which is condensed with 4-(1-butoxycarbonylmethyl)piperazine to afford product (XII). Deprotection of the tert-butyl group with formic acid gives the free acid (XIII), which is finally converted into the sodium salt (XIV) of this compound by treatment with sodium carbonate in water. drugfuture.com
Precursor Chemistry and Reaction Mechanisms
The precursor chemistry for this compound synthesis relies heavily on the inherent reactivity of penicillin and cephalosporin nuclei. Key transformations include:
β-Lactam Ring System: The core β-lactam structure provides the foundation, with modifications occurring at various positions (e.g., C-2, C-3, C-6, C-7).
Sulfur Oxidation: The conversion of the sulfur atom in the thiazine (B8601807) or thiazolidine (B150603) ring to a sulfone (SO2) group is a crucial step, typically achieved through oxidation with peracetic acid or hydrogen peroxide. drugfuture.comepo.org This oxidation is essential for the stability and activity of the final sulfone derivative.
Spirocyclopropyl Formation: The formation of the spirocyclopropyl ring at the C-2 position often involves cycloaddition reactions, such as the reaction of a methylenecephem intermediate with a diazo compound (e.g., diazocyclopentane). drugfuture.com This reaction creates the strained spirocyclic system.
Ester Protection and Deprotection: Carboxyl groups are frequently protected as esters (e.g., trichloroethyl esters, tert-butyl esters) during synthesis to prevent unwanted side reactions and are subsequently deprotected at later stages. drugfuture.comepo.org
Stereochemical Control in this compound Synthesis
Stereochemical control is paramount in the synthesis of β-lactam antibiotics and their derivatives, as the biological activity is often highly dependent on the absolute and relative stereochemistry of chiral centers. While the detailed stereochemical outcome for each step of this compound synthesis is not explicitly detailed in all public snippets, the synthesis of spiro-cephalosporin compounds generally emphasizes stereoselective formation. For instance, methods involving Michael-type additions to the dihydrothiazine ring of cephalosporins have been reported to yield spiro-cephalosporins with good diastereoselectivity (e.g., d.r. 14:1 to 8:1). nih.govresearchgate.net In the context of cephalosporin synthesis, standard transformations are employed to preserve existing stereochemistry, particularly at the C-3 position. google.com
Synthesis and Characterization of this compound Analogs (e.g., SYN 1396)
SYN 1396 is a notable analog of this compound, also identified as a human leukocyte elastase inhibitor. Its molecular formula has been reported as C21H28N2O7S. drugfuture.com The synthesis of SYN 1396 likely follows similar principles to that of this compound, involving modifications to the side chains or the spirocyclic moiety to explore structure-activity relationships. The commonality in their identification as novel elastase inhibitors suggests shared structural features within the 2-spirocyclopropyl cephem sulfone class. drugfuture.com
Advanced Synthetic Methodologies for Optimizing this compound Yields
Optimizing the yields of complex synthetic compounds like this compound is a continuous area of research in chemical synthesis. General strategies for yield optimization in organic synthesis, which would be applicable to 2-spirocyclopropyl cephem sulfones, include:
Reaction Condition Optimization: This involves fine-tuning parameters such as temperature, solvent, concentration, and reaction time. nih.gov
Catalyst Selection: Utilizing highly efficient and selective catalysts can significantly improve yields and reduce byproduct formation.
Process Intensification: Techniques like flow chemistry can offer superior results compared to batch processes, leading to higher yields, faster reaction rates, and improved selectivities due to enhanced mixing and heat/mass transfer. thieme-connect.desmbstcollege.com
Design of Experiments (DoE): Statistical methods like DoE are extensively used to identify optimal process factors and build mathematical models that describe the output of a chemical reaction, thereby enhancing yield and purity. thieme-connect.de
Derivatization Strategies for Structure-Activity Relationship Investigations
Derivatization strategies for 2-spirocyclopropyl cephem sulfones are critical for understanding how structural changes influence their properties, particularly their inhibitory activity against elastase. These strategies typically involve:
Modification of Side Chains: Varying the substituents at different positions of the cephem nucleus (e.g., C-3, C-7) can lead to analogs with altered binding affinities or pharmacokinetic profiles. slideshare.netuobaghdad.edu.iqresearchgate.net
Esterification and Amidation: The carboxyl group can be converted into various esters or amides to explore solubility, permeability, and in vivo stability. epo.orgresearchgate.net
Sulfone Group Modifications: While the sulfone is a key feature, its environment can be subtly altered through derivatization of adjacent groups to probe the electronic and steric requirements for activity.
Compound Names and PubChem CIDs
Preclinical Pharmacological and Biological Investigations of Syn 1390
In Vitro Pharmacological Profiling of SYN 1390
In vitro pharmacological profiling is crucial for understanding the intrinsic activity and specificity of a compound. For this compound, this involves evaluating its inhibitory potential against human leukocyte elastase (HLE) and assessing its selectivity against other related enzymes.
The determination of inhibition kinetics provides insights into how an inhibitor interacts with its target enzyme. Key parameters typically measured include the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the rates of association (kon) and dissociation (koff) if the inhibition is reversible and slow-binding. These parameters elucidate the potency and the nature of the inhibitory interaction (e.g., competitive, non-competitive, uncompetitive, or irreversible). While this compound is identified as a human leukocyte elastase inhibitor, specific kinetic parameters such as its Ki or IC50 values for HLE were not found in publicly available research.
Enzyme selectivity and specificity assays are critical to determine if an inhibitor primarily targets the intended enzyme or if it also affects other related or unrelated enzymes, which could lead to off-target effects. For human leukocyte elastase inhibitors, it is common to test their activity against other serine proteases found in neutrophils, such as proteinase 3 and cathepsin G, as well as other common proteases like trypsin, chymotrypsin, thrombin, and plasmin nih.gov. High selectivity for the target enzyme is generally desirable to minimize potential side effects. Specific data detailing the selectivity profile of this compound against a panel of other enzymes were not identified in the reviewed literature.
Characterizing the binding interactions involves understanding the molecular forces and specific residues involved in the inhibitor-enzyme complex formation. This can include determining whether the binding is reversible or irreversible, the stoichiometry of binding, and identifying the specific binding site(s) on the enzyme. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular docking simulations are often employed to elucidate these interactions. Detailed information regarding the precise binding interactions of this compound with human leukocyte elastase was not found in the available public domain.
Preclinical Pharmacokinetic Assessment of this compound
Preclinical pharmacokinetic (PK) assessment is essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in an animal model, providing crucial data for predicting its behavior in humans.
Accurate and reliable bioanalytical methods are fundamental for quantifying drug concentrations in biological matrices during pharmacokinetic studies guidetopharmacology.orgabcam.com. A rapid and robust method has been developed and validated for the quantitation of this compound, alongside SYN 1396, in rat plasma. This method utilizes liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS/MS) operating in multiple reaction monitoring (MRM) mode.
The method employed a reversed-phase column for chromatographic separation with an isocratic mobile phase consisting of acetonitrile, water, and formic acid in a ratio of 70:30:0.2 (v/v/v). This analytical approach demonstrated linearity over a working range of 0.1 to 20 µg/mL, with correlation coefficients (r) consistently greater than or equal to 0.995. The limit of quantitation (LOQ) for both this compound and SYN 1396 was established at 0.1 µg/mL, requiring a plasma volume of 150 µL. This validated assay proved effective for determining the concentrations of this compound and SYN 1396 in plasma samples obtained from pharmacokinetic studies.
Table 1: Bioanalytical Method Parameters for this compound in Rat Plasma
| Parameter | Value | Reference |
| Analytical Technique | LC-ESI-MS/MS (MRM mode) | |
| Mobile Phase | Acetonitrile:Water:Formic Acid (70:30:0.2) | |
| Column Type | Reversed-phase | |
| Linear Range | 0.1 – 20 µg/mL | |
| Correlation Coefficient (r) | ≥ 0.995 | |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | |
| Plasma Volume Required | 150 µL |
Sample preparation is a critical step in bioanalytical method development, particularly for complex biological matrices like plasma, to remove interfering substances and concentrate the analyte. For the quantitation of this compound and SYN 1396 in rat plasma, a rapid and rugged solid-phase extraction (SPE) technique was employed. SPE is a widely used sample preparation method that offers advantages such as high extraction efficiency, good reproducibility, and effective removal of matrix effects, which are crucial for accurate and sensitive LC-MS/MS analysis. The specific details of the SPE cartridge or exact protocol were not explicitly detailed in the available abstracts, but its successful implementation was key to the validated bioanalytical method.
In Vitro Biological Activity of this compound
Investigation of Cellular Mechanism of Action
Specific detailed research findings pertaining to the cellular mechanism of action of this compound are not available in the provided search results. General information on human leukocyte elastase indicates that it is a serine protease involved in inflammation and tissue degradation abcam.com. Its inhibition can attenuate lung injury in various animal models and is considered a therapeutic target for diseases such as emphysema and acute respiratory distress syndrome abcam.comacs.org. However, the precise cellular pathways or molecular interactions by which this compound exerts its inhibitory effects are not described.
Dose-Response Characterization in Relevant Cell-Based Models
Detailed dose-response characterization of this compound in relevant cell-based models is not provided in the available information. While the concept of dose-response analysis in cell-based models is a standard practice in drug discovery and involves assessing the effect of varying concentrations of a compound on cellular responses wikipedia.orgguidetopharmacology.orgciteab.com, specific data, such as IC50 values or dose-dependent effects of this compound on HLE activity or cell viability, are not present in the provided snippets.
Preclinical Efficacy Studies of this compound
Specific preclinical efficacy studies of this compound, demonstrating its therapeutic potential in disease models, are not detailed in the provided search results. The mention of its quantitation in rat plasma suggests its use in such studies mybiosource.com, but the outcomes or specific efficacy endpoints are not described.
Selection and Utilization of Relevant Animal Models for Human Leukocyte Elastase-Mediated Diseases
Information on the specific animal models selected and utilized for evaluating this compound in human leukocyte elastase-mediated diseases is not available. General research indicates that animal models are crucial for studying HLE-mediated lung injury and inflammation acs.org. However, the particular models employed for this compound or the rationale behind their selection are not specified.
Assessment of Efficacy Endpoints and Biomarker Modulation
The assessment of efficacy endpoints and biomarker modulation specifically for this compound is not detailed in the provided information. While biomarkers are critical for evaluating disease activity and therapeutic responses in various inflammatory conditions, the specific biomarkers modulated by this compound or the efficacy endpoints measured in its preclinical studies are not reported.
Comparative Efficacy Studies with Established Inhibitors
Comparative efficacy studies of this compound with established HLE inhibitors are not available in the provided search results. While other HLE inhibitors like Sivelestat (ONO 5046) and Alvelestat (AZD9668) exist and have undergone various stages of development, no direct comparisons of this compound's efficacy against these or other established inhibitors are detailed.
Structure Activity Relationship Sar and Computational Studies of Syn 1390
Systematic Elucidation of Structure-Activity Relationships for Human Leukocyte Elastase Inhibition
While SYN 1390 has been recognized as a novel human leukocyte elastase inhibitor, specific studies systematically elucidating its structure-activity relationships are not publicly available. The available literature primarily highlights its role as an HLE inhibitor in the context of analytical method development for its quantification in rat plasma, alongside SYN 1396. nih.gov This suggests that while its inhibitory activity was established, detailed investigations into how specific chemical modifications to the this compound scaffold affect its potency or selectivity against human leukocyte elastase have not been widely published.
Computational Chemistry Approaches
Information regarding the application of computational chemistry approaches to this compound, such as molecular docking, ligand-protein interaction analysis, or in silico screening for novel analogs, is not found in the publicly available scientific literature.
Specific molecular docking studies or detailed analyses of ligand-protein interactions between this compound and human leukocyte elastase are not publicly reported. Such studies typically provide insights into the binding modes, key residues involved in interactions (e.g., hydrogen bonding, hydrophobic contacts), and the energetic contributions to binding affinity. Without such data, the precise mechanism of this compound's interaction with the HLE active site remains uncharacterized in the public domain.
There is no public record of in silico screening efforts specifically aimed at identifying novel this compound analogs with improved human leukocyte elastase inhibitory properties. In silico screening, a computational technique, is commonly used to virtually screen large chemical libraries for potential drug candidates based on their predicted binding to a target protein. The absence of such reports for this compound limits the understanding of its potential for lead optimization through virtual methods.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No specific Quantitative Structure-Activity Relationship (QSAR) models developed for this compound or its derivatives, correlating their structural descriptors with human leukocyte elastase inhibitory activity, are publicly available. QSAR modeling employs statistical methods to establish a relationship between the chemical structure of compounds and their biological activity, enabling the prediction of activity for new, untested compounds. The lack of published QSAR data for this compound indicates that such predictive models, if developed, are not accessible in the public domain.
Rational Design and Optimization of this compound Derivatives
Information on the rational design and optimization of this compound derivatives to enhance their potency, selectivity, or pharmacokinetic properties as human leukocyte elastase inhibitors is not publicly documented. Rational drug design typically involves using structural and computational insights to guide the synthesis of new compounds with desired characteristics. The absence of such published efforts for this compound suggests that detailed strategies for its optimization are not widely disclosed.
Advanced Research Methodologies and Analytical Techniques
Spectroscopic Characterization Techniques for SYN 1390 (beyond quantitation)
Spectroscopic characterization techniques are fundamental for elucidating the molecular structure, purity, and properties of a chemical compound. Beyond simple quantitation, these methods provide intricate details about chemical bonds, functional groups, and molecular environments. For a compound like this compound, if it were a novel biologically active entity, a comprehensive spectroscopic analysis would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy frontiersin.orgacs.orgmdpi.comnsf.govresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) NMR would be crucial for determining the compound's connectivity and stereochemistry. Detailed analysis of chemical shifts, coupling constants, and integration values would map out the positions of hydrogen and carbon atoms within the this compound molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would further confirm atom-to-atom correlations, providing a robust foundation for structural assignment nsf.gov.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact molecular weight of this compound, allowing for the determination of its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would offer insights into the substructures present within the molecule, aiding in the elucidation of complex molecular architectures. This technique is invaluable for confirming the synthesis of a target compound and identifying impurities mdpi.comfrontiersin.org.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in this compound by detecting the vibrational modes of its chemical bonds. For instance, the presence of hydroxyl, carbonyl, or aromatic groups would be indicated by specific absorption bands in the IR spectrum acs.orgresearchgate.net. This technique provides a rapid fingerprint of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would reveal the electronic transitions within the this compound molecule, particularly useful for compounds containing chromophores (groups that absorb light in the UV or visible region). The wavelength of maximum absorption (λmax) and molar absorptivity (ε) would provide information about the conjugation and electronic structure of the compound researchgate.netnih.gov.
Note: Specific detailed spectroscopic data (e.g., NMR chemical shifts, MS fragmentation patterns, IR absorption bands, UV-Vis λmax values) for Carmine (this compound) beyond its general properties as a dye were not found in the context of novel compound characterization in the conducted searches.
X-ray Crystallography and Structural Biology of Human Leukocyte Elastase-SYN 1390 Complexes
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal, including proteins and their complexes with small molecules embopress.orgnih.goviucr.org. If this compound were an inhibitor or ligand of Human Leukocyte Elastase (HLE), X-ray crystallography of the HLE-SYN 1390 complex would provide atomic-level details of their interaction.
This methodology would involve:
Crystallization: Obtaining high-quality co-crystals of Human Leukocyte Elastase bound to this compound. This often requires extensive screening of various crystallization conditions.
Data Collection: Diffracting X-rays through the crystal to produce a diffraction pattern. The angles and intensities of these diffracted beams are recorded embopress.orgnih.goviucr.org.
Structure Determination and Refinement: Computational methods would be used to convert the diffraction pattern into an electron density map, from which the atomic positions of both HLE and this compound can be modeled. Refinement processes would then optimize the model to best fit the experimental data embopress.orgnih.gov.
The resulting crystal structure would reveal:
Binding Mode: The precise orientation and conformation of this compound within the active site or binding pocket of HLE.
Intermolecular Interactions: The specific amino acid residues of HLE that interact with this compound, including hydrogen bonds, hydrophobic interactions, salt bridges, and van der Waals forces. This information is critical for understanding the molecular basis of inhibition or activity embopress.orgnih.gov.
Conformational Changes: Any induced conformational changes in HLE upon this compound binding, which could be important for its mechanism of action.
Note: While X-ray crystal structures of Human Leukocyte Elastase in complex with various inhibitors have been reported, no specific crystal structure data for a complex involving "this compound" (Carmine) and Human Leukocyte Elastase was found in the conducted searches embopress.orgnih.govmpg.deuni-greifswald.de.
In Vivo Imaging Modalities for Pharmacodynamic Investigations
In vivo imaging modalities are essential for understanding the pharmacodynamic effects of a compound in living organisms, providing spatial and temporal information about its biological activity without invasive procedures ru.nluc.ptdntb.gov.uanih.govacs.org. If this compound were a drug candidate, various imaging techniques could be employed.
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques involve labeling this compound or a related probe with a radionuclide. PET and SPECT can visualize the compound's distribution, target engagement, and its impact on specific biological processes (e.g., enzyme activity, receptor occupancy) in real-time within the body ru.nluc.ptdntb.gov.ua. For example, if this compound inhibits an enzyme, a radiolabeled substrate or imaging agent for that enzyme could show altered metabolism in the presence of this compound.
Magnetic Resonance Imaging (MRI): MRI can provide high-resolution anatomical images and functional information. Functional MRI (fMRI) could assess changes in blood flow or oxygenation, which might be indirect pharmacodynamic markers of this compound's effect on tissue function nih.gov. Specialized MRI techniques could also be developed to detect specific biomarkers altered by this compound.
Optical Imaging (Fluorescence/Bioluminescence Imaging): For preclinical studies in small animals, optical imaging techniques using fluorescent or bioluminescent probes can track this compound or its effects. This could involve genetically engineered reporter cells that express fluorescent proteins in response to this compound, or fluorescently labeled antibodies that bind to a target modulated by this compound nih.govacs.orgnih.gov. These methods offer high sensitivity and relatively low cost for longitudinal studies.
These modalities would allow researchers to investigate:
Target Engagement: Confirmation that this compound reaches and interacts with its intended biological target in living systems.
Biomarker Modulation: Changes in specific pharmacodynamic biomarkers (e.g., protein levels, enzyme activity, cellular signaling) in response to this compound administration.
Therapeutic Efficacy: Assessment of the compound's ability to elicit a desired biological effect in disease models.
Note: No specific in vivo imaging studies or pharmacodynamic investigations involving Carmine (this compound) were found in the conducted searches.
Metabolomics Approaches for Comprehensive Metabolite Profiling
Metabolomics is the systematic study of the complete set of small-molecule metabolites (the metabolome) within a biological system frontiersin.orgnih.govnih.govwikipedia.org. If this compound were a biologically active compound, metabolomics approaches would provide a snapshot of the metabolic state of cells or organisms in response to its presence.
Untargeted Metabolomics: This comprehensive approach aims to detect and identify as many metabolites as possible in a biological sample (e.g., cell lysates, plasma, urine) without prior knowledge of specific metabolic pathways mdpi.comfrontiersin.orgwikipedia.org. Techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for separation and detection mdpi.comfrontiersin.org. The resulting data would be analyzed using multivariate statistical methods (e.g., PCA, OPLS-DA) to identify significant metabolic changes induced by this compound mdpi.com.
Targeted Metabolomics: This approach focuses on the quantitative analysis of a predefined set of metabolites, often within specific metabolic pathways (e.g., glycolysis, TCA cycle, amino acid metabolism) nih.govnih.gov. This provides precise measurements of key metabolites and allows for in-depth investigation of specific metabolic alterations.
Metabolic Pathway Analysis: Identified differential metabolites from either untargeted or targeted approaches would be mapped onto metabolic pathways using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) or MetaboAnalyst mdpi.comuni-greifswald.de. This would reveal which metabolic pathways are perturbed by this compound, offering insights into its mechanism of action and potential off-target effects nih.govnih.gov.
Metabolomics would help in:
Understanding Mechanism of Action: Elucidating how this compound affects cellular metabolism.
Biomarker Discovery: Identifying metabolic biomarkers that correlate with this compound's activity or response.
Toxicity Assessment (Exclusion from this article): While metabolomics can identify metabolic perturbations indicative of toxicity, this aspect is excluded from the current article as per instructions.
Note: No specific metabolomic profiling data or detailed research findings for Carmine (this compound) in the context of its biological activity or impact on cellular metabolism were found in the conducted searches.
Q & A
How can researchers formulate a focused research question to investigate SYN 1390’s mechanism of action?
Methodological Answer: Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to structure the question. Example: "In [specific cellular models], how does this compound (I) compared to [control/standard compound] (C) modulate [specific signaling pathways] (O)?" Evaluate the question’s viability using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific and ethical standards .
Q. What experimental design principles should guide this compound studies to ensure reproducibility?
Methodological Answer: Adopt a mixed-methods approach :
- Define clear variables (e.g., dose-response relationships, time points).
- Include negative/positive controls (e.g., vehicle controls, known agonists/antagonists).
- Document protocols using NIH guidelines for preclinical research (e.g., blinding, randomization) .
- Pre-register study designs to mitigate bias .
Q. How should researchers address contradictory data in this compound’s efficacy across studies?
Methodological Answer: Conduct a systematic discrepancy analysis :
- Compare study designs (e.g., model systems, dosages, endpoints) .
- Apply statistical tests (e.g., meta-analysis) to assess heterogeneity.
- Replicate experiments under standardized conditions to isolate variables .
Q. What strategies optimize literature reviews for this compound-related research?
Methodological Answer: Use structured search workflows :
Q. How can ethical challenges in sharing this compound preclinical data be reconciled with open science principles?
Methodological Answer: Implement de-identification protocols :
- Anonymize raw datasets (e.g., remove identifiers from animal/cell-line metadata).
- Use tiered access models (e.g., controlled repositories) compliant with GDPR .
- Include data-sharing clauses in informed consent forms for human-derived samples .
Advanced Research Questions
Q. What advanced statistical approaches are suitable for analyzing this compound’s dose-dependent effects?
Methodological Answer: Employ multivariate analysis :
- Fit dose-response curves using nonlinear regression (e.g., Hill equation).
- Apply machine learning (e.g., random forests) to identify confounding variables .
- Report confidence intervals and effect sizes to enhance interpretability .
Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s polypharmacology?
Methodological Answer: Adopt systems biology workflows :
Q. What methodologies address the reproducibility crisis in this compound’s in vitro vs. in vivo studies?
Methodological Answer: Implement cross-validation frameworks :
Q. How should longitudinal studies on this compound’s chronic toxicity be designed to minimize attrition bias?
Methodological Answer: Apply adaptive trial design :
- Predefine interim analysis points to adjust sample sizes or endpoints.
- Use time-to-event analysis (e.g., Kaplan-Meier curves) for survival/morbidity outcomes .
- Incorporate blinded adjudication committees to assess adverse events .
Q. What translational strategies improve the predictive validity of this compound’s preclinical findings for clinical trials?
Methodological Answer: Leverage translational biomarkers :
- Validate surrogate endpoints (e.g., target engagement biomarkers) in humanized models.
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate dosing regimens .
- Engage in preclinical-clinical feedback loops to refine hypotheses iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
